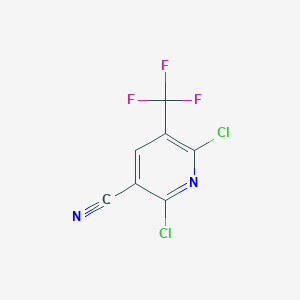

2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of nicotinonitrile derivatives has been explored in various studies. One such study reports the synthesis of new 4,6-diaryl-2-(arylthio)nicotinonitriles using a four-component condensation process. This process involves acetophenone, arylaldehydes, arylthiol, and malononitrile in the presence of Triton X-100 aqueous micelles. The use of Triton X-100 micelles is significant as it suggests a micellar-mediated synthesis which could offer advantages in terms of reaction efficiency and environmental impact. The resulting compounds were confirmed through FT-IR, 19 F NMR, 1 H NMR, 13 C NMR spectra, and elemental analysis, ensuring the accuracy of the synthesized structures .

Molecular Structure Analysis

The molecular structure of the synthesized 4,6-diaryl-2-(arylthio)nicotinonitriles was confirmed using various spectroscopic techniques. The FT-IR spectra would provide information on the functional groups present, while the NMR spectra (both 1 H and 13 C) would give detailed insights into the hydrogen and carbon environments within the molecule. The 19 F NMR is particularly relevant for compounds containing fluorine, such as the trifluoromethyl group in the related compound methyl 6-chloro-5-(trifluoromethyl)nicotinate. These techniques collectively ensure a comprehensive understanding of the molecular structure of the synthesized compounds .

Chemical Reactions Analysis

The synthesis of nicotinonitrile derivatives involves chemical reactions that are facilitated by the presence of aqueous micelles. The micellar media can influence the reactivity and selectivity of the reactions. Although the provided data does not detail the specific chemical reactions for 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile, it can be inferred that similar synthetic strategies could be applied, such as the use of micellar media to improve reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized nicotinonitrile derivatives are not directly detailed in the provided data. However, the use of spectroscopic techniques for structure confirmation suggests that these compounds are amenable to characterization by standard laboratory methods. The presence of a trifluoromethyl group is indicative of the potential for unique chemical and physical properties, such as increased lipophilicity and potential biological activity, which is relevant for the related compound mentioned as an intermediate in the synthesis of novel anti-infective agents .

Development of Synthesis Methods

Another study focuses on the development of a safe and economical synthesis method for methyl 6-chloro-5-(trifluoromethyl)nicotinate, which is closely related to 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile. The key step in this synthesis is the trifluoromethylation of an aryl iodide using a cost-effective system composed of methyl chlorodifluoroacetate (MCDFA), KF, and CuI. This method emphasizes safety and economy, which are critical considerations in the scale-up of chemical processes, especially for compounds intended for use as pharmaceutical intermediates .

Aplicaciones Científicas De Investigación

Synthesis and Application in Heterocyclic Chemistry

2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile has been utilized in the synthesis of novel heterocyclic compounds. For example, it reacts with thioureas to produce pyrido[2,3-d]pyrimido[2,1-b][1,3]thiazine ring systems, showcasing its utility in creating new ring structures in organic chemistry (Coppola & Shapiro, 1981).

Role in Medicinal Chemistry

In medicinal chemistry, 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile is involved in the synthesis of compounds with antiprotozoal activity. For instance, it is used in the synthesis of aza-analogues of furamidine, which demonstrate significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and P. falciparum (Ismail et al., 2003).

Application in Organic Synthesis

The compound also finds application in organic synthesis, such as in regioselective palladium-catalyzed C-2 amination of dichloropyridines, leading to the production of 4-chloro-6-anilino nicotinonitrile compounds (Delvare, Koza, & Morgentin, 2011).

Role in Antibacterial Activity

It's used in the synthesis of nicotinonitrile and/or arene-linked bis(thiazoles) with chromene units, demonstrating notable antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis strains (Mekky & Sanad, 2022).

Contribution to Fluorescence Studies

2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile contributes to the field of fluorescence studies. For instance, its derivatives have been explored for their photophysical properties, showing potential as blue light emitting materials (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Use in Pesticide Synthesis

This chemical is also important in the synthesis of novel pesticides like bistrifluron, demonstrating its applicability in agricultural chemistry (Liu An-chan, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2,6-dichloro-5-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2F3N2/c8-5-3(2-13)1-4(6(9)14-5)7(10,11)12/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLINDQOJPOKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1C(F)(F)F)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

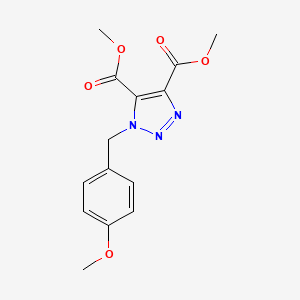

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(3-methoxy-4-{2-[(4-methylbenzyl)sulfanyl]ethoxy}phenyl)prop-2-enoic acid](/img/structure/B3033927.png)

![5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B3033930.png)

![1-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B3033941.png)

![3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3033943.png)

![(E)-4-[2-Methoxyphenyl]-3-butenoic acid](/img/structure/B3033944.png)